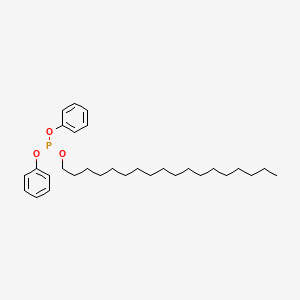

Octadecyl diphenyl phosphite

Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is the study of organic compounds containing phosphorus. wikipedia.org These compounds are classified based on the oxidation state of the phosphorus atom and the nature of the groups attached to it. wikipedia.org Octadecyl diphenyl phosphite (B83602) falls under the category of phosphite esters, which are organophosphorus compounds with the general formula P(OR)₃. wikipedia.orgijmrset.com In these esters, the phosphorus atom is in the +3 oxidation state. bdu.ac.in

The phosphorus atom in phosphite esters possesses a lone pair of electrons, which is the site of high reactivity, making them effective nucleophiles and Lewis bases. wikipedia.org This reactivity allows them to participate in a variety of chemical reactions, including oxidation, which is central to their function as polymer stabilizers. wikipedia.org They can be contrasted with phosphate (B84403) esters, which have the general structure P(=O)(OR)₃ and feature a phosphorus atom in the +5 oxidation state. wikipedia.orgijmrset.com While both are esters of phosphorus-containing acids, their differing oxidation states and structures lead to distinct chemical properties and applications. wikipedia.orgijmrset.com

The synthesis of phosphite esters like octadecyl diphenyl phosphite typically involves the reaction of phosphorus trichloride (B1173362) with the corresponding alcohols—in this case, octadecanol and phenol (B47542). wikipedia.org The reaction conditions can be controlled to favor the formation of the desired tri-substituted phosphite ester. wikipedia.org

Interactive Data Table: Classification of Some Organophosphorus Compounds

| Compound Type | General Formula | Phosphorus Oxidation State | Key Features |

| Phosphite Esters | P(OR)₃ | +3 | Possess a reactive lone pair of electrons. wikipedia.org |

| Phosphate Esters | P(=O)(OR)₃ | +5 | Technologically important as flame retardants and plasticizers. wikipedia.org |

| Phosphonates | RP(=O)(OR')₂ | +5 | Contain one direct phosphorus-carbon bond. |

| Phosphinates | R₂P(=O)(OR') | +5 | Contain two direct phosphorus-carbon bonds. |

Role of Phosphite Esters as Functional Additives in Polymer Science

The primary mechanism by which phosphite esters function as antioxidants is through the decomposition of hydroperoxides (ROOH). researchgate.netresearchgate.net Hydroperoxides are initial products of polymer auto-oxidation and can break down into highly reactive free radicals, which then propagate the degradation chain reaction. researchgate.netresearchgate.net Phosphite esters react with hydroperoxides in a non-radical, stoichiometric manner, converting them into stable alcohols and oxidizing themselves into the corresponding phosphate esters. wikipedia.orgcnrs.fr This process prevents the formation of damaging free radicals and thus stabilizes the polymer. researchgate.netresearchgate.net

The effectiveness of a phosphite ester as a stabilizer depends on its chemical structure, the nature of the polymer, and the specific conditions of degradation. researchgate.net The presence of both alkyl (octadecyl) and aryl (diphenyl) groups in this compound provides a balance of properties, such as compatibility with the polymer matrix and stabilizing efficiency.

Furthermore, phosphite antioxidants often exhibit a synergistic effect when used in combination with primary antioxidants, such as hindered phenols. vinatiorganics.comresearchgate.net The primary antioxidant scavenges free radicals directly, and the phosphite ester then decomposes the hydroperoxides formed, leading to a more comprehensive stabilization system. researchgate.net

Interactive Data Table: Antioxidant Mechanisms in Polymers

| Antioxidant Type | Primary Function | Mechanism |

| Primary Antioxidants (e.g., Hindered Phenols) | Free-radical scavenging | Donate a hydrogen atom to terminate radical chains. vinatiorganics.com |

| Secondary Antioxidants (e.g., Phosphite Esters) | Hydroperoxide decomposition | Reduce hydroperoxides to non-radical products. researchgate.netresearchgate.net |

| Synergistic Blends | Comprehensive stabilization | Combination of primary and secondary antioxidant functions. vinatiorganics.comresearchgate.net |

Historical Development and Evolution of Tertiary Phosphite Research

The study of organophosphorus compounds dates back to the 19th century, but the systematic investigation and commercial application of tertiary phosphites as polymer stabilizers gained momentum in the mid-20th century. Early research focused on understanding the fundamental reactions of phosphite esters, such as the Michaelis-Arbuzov and Perkow reactions. wikipedia.orgbdu.ac.in

The recognition of the antioxidant capabilities of phosphites led to their exploration as additives for various materials. The initial focus was on simple alkyl and aryl phosphites. cnrs.fr Over time, research has evolved to develop more sophisticated phosphite structures to meet the increasing performance demands of modern polymers. This has included the synthesis of sterically hindered phosphites, which offer improved stability and reduced volatility, and the development of phosphites with mixed alkyl-aryl substituents, like this compound, to optimize performance in specific polymer systems. cnrs.fr

Recent research continues to explore novel phosphite and phosphonite structures, including those with additional functional groups to create intramolecular synergistic effects. researchgate.net The goal is to design highly efficient and persistent stabilizers that can protect polymers under increasingly harsh processing conditions and for longer service lifetimes. The development of polymeric and oligomeric phosphites is another area of active research, aimed at improving compatibility and reducing migration of the additive from the polymer matrix.

Properties

CAS No. |

100781-90-6 |

|---|---|

Molecular Formula |

C30H47O3P |

Molecular Weight |

486.7 g/mol |

IUPAC Name |

octadecyl diphenyl phosphite |

InChI |

InChI=1S/C30H47O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-28-31-34(32-29-24-19-17-20-25-29)33-30-26-21-18-22-27-30/h17-22,24-27H,2-16,23,28H2,1H3 |

InChI Key |

XWVBBZPIFHEHHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Octadecyl Diphenyl Phosphite Analogs

Approaches to Phosphorus(III) Ester Synthesis

The creation of the phosphite (B83602) ester bond is the cornerstone of synthesizing compounds like octadecyl diphenyl phosphite. The classical and most direct routes involve the reaction of a phosphorus trihalide with alcohols and phenols, or the exchange of alkoxy groups in a transesterification process.

Direct Esterification with Alcohols and Phenols

The direct reaction of phosphorus trichloride (B1173362) (PCl₃) with a stoichiometric mix of phenol (B47542) and a long-chain alcohol, such as octadecanol, represents a fundamental approach to synthesizing this compound. epo.orgresearchgate.net This method, in principle, allows for the stepwise substitution of the chloride atoms on the phosphorus center. The reaction is typically carried out in the presence of a base, such as a tertiary amine, to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion and preventing unwanted side reactions. researchgate.net

A general representation of this process involves the initial reaction of PCl₃ with two equivalents of phenol to form diphenyl chlorophosphite. Subsequent reaction with one equivalent of octadecanol then yields the desired this compound. The order of addition and reaction conditions can be controlled to favor the formation of the mixed ester.

A related method involves the use of phosphorus oxychloride (POCl₃) in a two-step process to produce dialkyl phosphates, which can be adapted for phosphite synthesis. This procedure involves reacting POCl₃ with a primary alcohol and triethylamine (B128534) in a solvent like toluene, followed by a hydrolysis step. organic-chemistry.org While this specific method yields phosphates, the initial esterification step is relevant to the formation of the P-O bond in phosphites.

Microwave-assisted direct esterification of P-acids has also been explored as a green chemistry approach, avoiding the use of phosphorus chlorides and the subsequent formation of hydrochloric acid. nih.gov

Transesterification Reactions of Diphenyl Phosphite with Long-Chain Alcohols

Transesterification is a widely employed and often more convenient method for the synthesis of mixed phosphite esters. This process involves the reaction of a readily available phosphite, such as diphenyl phosphite or triphenyl phosphite, with a less volatile alcohol. In the context of this compound synthesis, this would involve the reaction of diphenyl phosphite with octadecanol.

An efficient method for the synthesis of unsymmetrical lipid-based O,O-dialkylphosphites, including octadecyl derivatives, has been reported starting from diphenyl-H-phosphonate. researchgate.net This approach involves a two-step, one-pot procedure with two consecutive pyridine-assisted transesterifications of diphenyl H-phosphonate. researchgate.net The use of an alkaline catalyst is also common in the transesterification of triphenyl phosphite with alcohols like pentaerythritol (B129877), which can be adapted for long-chain alcohols. google.comgoogle.com The removal of the more volatile byproduct (phenol in the case of triphenyl phosphite) by distillation drives the equilibrium towards the formation of the desired product. google.com

The synthesis of various pentaerythritol diphosphites has been achieved through sequential transesterification reactions, highlighting the versatility of this method for creating complex phosphite structures. google.com

Catalytic Methods for Phosphite Diester Formation

The development of catalytic methods for phosphite ester synthesis offers advantages in terms of milder reaction conditions, higher selectivity, and reduced waste.

A highly efficient method for the synthesis of phosphite diesters utilizes environmentally benign Zn(II) catalysts. researchgate.netrsc.org This approach allows for the consecutive introduction of two different alcohol moieties onto a phosphorus center, starting from a readily available phosphonylation reagent. researchgate.netrsc.org The reaction proceeds under mild conditions and without the need for additives. researchgate.netrsc.org

Another catalytic approach involves the use of squaramide as an organocatalyst for the enantioselective Michael addition of diphenyl phosphite to nitroalkenes. nih.gov While this specific reaction leads to β-nitro phosphonates, it demonstrates the utility of diphenyl phosphite in catalyzed C-P bond-forming reactions.

Furthermore, phosphine-catalyzed addition of long-chain dialkyl phosphites to electron-deficient alkenes has been developed. lookchem.comresearchgate.net This method is particularly useful for synthesizing phosphonates containing long alkyl chains and proceeds in good yields with short reaction times. lookchem.comresearchgate.net The use of palladium catalysts in the cross-coupling of H-phosphonate diesters with aryl and vinyl halides also represents a powerful method for forming P-C bonds, which can be relevant in the synthesis of more complex phosphonate (B1237965) analogs. organic-chemistry.org

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion provides a pathway to synthesize derivatives of this compound that may not be directly accessible through primary synthesis routes. These strategies involve the modification of a pre-existing phosphite molecule.

A key example of such a strategy is the selective modification of the ester groups. For instance, the Atherton-Todd reaction allows for the conversion of dialkyl phosphites into dialkyl chlorophosphates in the presence of carbon tetrachloride and a catalytic amount of a trialkylamine. beilstein-journals.org This chlorophosphate intermediate can then react with various nucleophiles, including phenols, to form new phosphate (B84403) esters. beilstein-journals.org This methodology can be adapted for the derivatization of phosphites.

The Michaelis-Arbuzov reaction is a classic method for the formation of a P-C bond, involving the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate. researchgate.net This reaction can be used to convert a phosphite ester into a phosphonate, thereby changing the functional group at the phosphorus center.

The application of diphenyl phosphorazidate (DPPA) in peptide synthesis showcases the reactivity of the P-N bond and its potential for creating phosphoramidate (B1195095) derivatives. researchgate.net This suggests that the phosphorus center in this compound could be a site for various derivatization reactions, introducing nitrogen- or sulfur-containing functionalities.

Optimization of Reaction Conditions and Yield for High-Purity Phosphite Synthesis

Achieving high purity in the synthesis of this compound is crucial for its intended applications. This requires careful optimization of reaction conditions and the implementation of effective purification methods.

Key parameters that are often optimized include reaction temperature, solvent, catalyst type and loading, and the stoichiometry of the reactants. For instance, in the synthesis of pentaerythritol diphosphites via transesterification, controlling the reaction temperature is critical to maximize the yield of the desired isomers and minimize the formation of byproducts. google.com

The choice of solvent can also significantly impact the reaction outcome. While some reactions are performed neat, others benefit from the use of a solvent to control temperature and facilitate mixing. In the synthesis of triaryl phosphites, a range of solvents including toluene, dichloromethane, and acetonitrile (B52724) have been screened to determine the optimal conditions. rsc.org

Purification of the final product is a critical step. For long-chain alkyl phosphites, which are often high-boiling liquids or waxy solids, distillation under high vacuum is a common purification technique. google.com However, care must be taken as some phosphites can be thermally labile. google.com Other purification methods include filtration to remove solid byproducts or catalysts, and column chromatography for laboratory-scale preparations. The purity of the final product is often assessed using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Below are tables summarizing typical reaction conditions and yields for the synthesis of related phosphite esters, which can serve as a guide for the synthesis of this compound analogs.

Table 1: Exemplary Reaction Conditions for Phosphite Ester Synthesis

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Direct Esterification | PCl₃, Phenol, Alcohol | Tertiary Amine | Toluene | RT to elevated | Varies | researchgate.net |

| Transesterification | Diphenyl H-phosphonate, Fatty Alcohol | Pyridine | None | Elevated | Good | researchgate.net |

| Transesterification | Triphenyl phosphite, Pentaerythritol | Alkaline catalyst | None | 105-120 | >95 | google.com |

| Catalytic Synthesis | Phosphonylation reagent, Alcohols | Zn(II) complex | Dichloromethane | -20 to RT | High | researchgate.netrsc.org |

| Phosphine Catalysis | Long-chain dialkyl phosphite, Alkene | PBu₃ | None | RT | Good | lookchem.comresearchgate.net |

Table 2: Optimization Parameters for Phosphite Synthesis

| Parameter | Variation | Observation | Reference |

| Catalyst | Different Zn(II) complexes | Zn(OTf)₂ and Zn(NTf₂)₂ showed high catalytic activity. | researchgate.net |

| Solvent | Toluene, CH₂Cl₂, Acetonitrile | Toluene often gives good yields in triaryl phosphite synthesis. | rsc.org |

| Temperature | 60°C to 125°C | Lower temperatures can favor the formation of desired isomers in transesterification. | google.com |

| Purification | Distillation, Filtration, Chromatography | High vacuum distillation is common for high-boiling phosphites. | google.com |

Mechanistic Investigations of Octadecyl Diphenyl Phosphite Stabilization and Antioxidant Activity

Radical Scavenging Mechanisms of Phosphite (B83602) Esters

Phosphite esters, including octadecyl diphenyl phosphite, are effective radical scavengers. Their stabilizing action is primarily attributed to their ability to interrupt the chain reactions of oxidation by reacting with various radical species. researchgate.netresearchgate.net

Interaction with Hydroperoxides and Peroxy Radicals

A key function of this compound is its capacity to decompose hydroperoxides (ROOH) into non-radical, stable products. scispace.comutwente.nl This is a critical step in preventing the propagation of degradation, as hydroperoxides can otherwise cleave to form highly reactive alkoxy (RO•) and hydroxyl (HO•) radicals. The phosphite ester achieves this by reducing the hydroperoxide, a process in which the phosphite itself is oxidized. researchgate.net

The interaction is not limited to hydroperoxides; phosphites also react with peroxy radicals (ROO•). researchgate.net This reaction prevents the peroxy radicals from abstracting hydrogen atoms from the polymer matrix, a primary step in the oxidative degradation chain. scispace.com The general mechanism involves the phosphite donating an electron to the peroxy radical, thereby neutralizing it.

| Reactant | This compound's Role | Outcome |

| Hydroperoxides (ROOH) | Decomposer | Prevents formation of alkoxy and hydroxyl radicals scispace.comutwente.nl |

| Peroxy Radicals (ROO•) | Scavenger | Prevents hydrogen abstraction from polymer chains researchgate.netscispace.com |

Role in Suppressing Oxidative Degradation Chains

By reacting with hydroperoxides and peroxy radicals, this compound effectively suppresses the chain reactions that drive oxidative degradation. researchgate.netscispace.com In the absence of such a stabilizer, the process of autoxidation can occur, where alkyl radicals react with oxygen to form peroxy radicals. These peroxy radicals can then abstract hydrogen from the polymer, creating new alkyl radicals and hydroperoxides, thus propagating a destructive cycle.

Phosphite to Phosphate (B84403) Conversion Pathways

The primary chemical transformation that this compound undergoes during its stabilization activity is its conversion to the corresponding phosphate. researchgate.net This oxidation of the phosphite is the fundamental basis of its antioxidant function. The conversion from a P(III) compound to a P(V) compound occurs as it reduces hydroperoxides. researchgate.netnih.gov

An FTIR study of a similar organophosphite stabilizer, Irgafos 168, confirmed that the phosphite is consumed by reducing hydroperoxides, which results in the formation of a phosphate. researchgate.net This conversion is a key indicator of the stabilizer's activity and consumption during the stabilization process. The rate of this conversion can be monitored to assess the extent of oxidative stress the material is undergoing.

Electron Transfer and Hydrogen Atom Transfer Mechanisms

The radical scavenging activity of antioxidants can proceed through different mechanistic pathways, primarily categorized as hydrogen atom transfer (HAT) and electron transfer (ET). mdpi.comacs.org In the context of phosphite esters, the mechanism often involves the transfer of an electron.

The distinction between these mechanisms can be subtle. HAT involves the transfer of a hydrogen atom (a proton and an electron together) from the antioxidant to a radical. mdpi.com In contrast, a stepwise process can occur, such as sequential proton loss electron transfer (SPLET) or an initial electron transfer followed by a proton transfer (ET/PT). mdpi.com For phosphite esters like this compound, which lack a readily donatable hydrogen atom, the primary mechanism is electron transfer to the radical species. Computational chemistry methods can be employed to differentiate between HAT and proton-coupled electron transfer (PCET), where an electron and a proton are transferred in a single concerted step but from different orbitals. rsc.org

Influence of Molecular Structure on Stabilization Efficacy

The molecular structure of a phosphite stabilizer significantly influences its effectiveness. The nature of the organic groups attached to the phosphorus atom impacts its reactivity, hydrolytic stability, and compatibility with the polymer matrix. researchgate.net

For instance, the presence of bulky substituent groups can enhance the hydrolytic stability of the phosphite, preventing its premature degradation by moisture. The long octadecyl chain in this compound enhances its compatibility with non-polar polymers like polyethylene (B3416737), ensuring its uniform distribution within the material. The electronic nature of the aryl groups (diphenyl) also modulates the reactivity of the phosphorus center, fine-tuning its antioxidant potential. Research has shown that the specific chemical structure of a phosphorous stabilizer determines its reactivity and consumption rate during polymer processing. researchgate.net

Interactions of Octadecyl Diphenyl Phosphite Within Complex Material Systems

Synergistic and Antagonistic Effects with Co-additives

A classic synergistic relationship exists between phosphite (B83602) secondary antioxidants, like octadecyl diphenyl phosphite, and primary hindered phenol (B47542) antioxidants. mmu.ac.ukbasf.com During auto-oxidation at elevated temperatures, the primary role of the hindered phenol is to scavenge free radicals, such as peroxyl radicals. mmu.ac.uk However, this process generates hydroperoxides. researchgate.net While phosphites can also react with radicals, they are particularly effective at decomposing hydroperoxides into non-radical, stable products. mmu.ac.ukresearchgate.net

Table 1: Example of Synergistic Antioxidant Formulations for LLDPE Stabilization This table illustrates how a high-efficiency antioxidant package can achieve comparable or better stabilization with a reduced amount of phosphite, demonstrating the synergistic effect.

| Component | Formulation 1 | Formulation 2 | Function |

| Tris(2,4-ditert-butylphenyl) phosphite | 1000 ppm | 500 ppm | Secondary Antioxidant (Phosphite) |

| Vitamin E | - | 100 ppm | C-Radical Scavenger |

| Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate | 500 ppm | 500 ppm | Primary Antioxidant (Hindered Phenol) |

| Zinc Stearate | 500 ppm | 500 ppm | Antacid |

| Data adapted from a study comparing antioxidant packages in LLDPE. basf.com |

Binary combinations of phosphites and Hindered Amine Light Stabilizers (HALS) can also exhibit synergistic effects, though the nature of the interaction can be complex. cnrs.fr Studies on polypropylene (B1209903) have shown that mixtures of an aromatic phosphite and HALS display synergism in providing both melt stability during processing and thermal stability during ageing. cnrs.fr The level of this synergism is generally higher during thermal ageing than during melt processing. cnrs.fr

The optimal ratio for the most effective synergism depends on the chemical nature of the specific phosphite and HALS used. cnrs.fr For instance, with an aromatic phosphite like Tris(2,4-di-tert-butylphenyl) phosphite, a molar excess of the phosphite is often required for the best performance under thermoxidative conditions. cnrs.fr In contrast, some systems show antagonism, where the combination performs worse than the individual components. cnrs.fr Research has also explored multifunctional additives that contain both phosphite and HALS moieties in the same molecule, which can act "autosynergistically" and, in some cases, show higher efficiency than corresponding physical mixtures. cnrs.fr

Table 2: Melt Flow Index (MFI) of Polypropylene Stabilized with Phosphite/HALS Combinations This table shows the MFI of polypropylene after processing, indicating the stabilizing effect of different antioxidant combinations. A lower MFI value signifies less polymer degradation and better stabilization.

| Stabilizer System (Total Concentration 0.1 wt%) | Molar Ratio (Phosphite:HALS) | MFI (g/10 min) |

| Unstabilized | - | 21.0 |

| Irgafos 168 (Phosphite) only | - | 10.3 |

| Tinuvin 770 (HALS) only | - | 17.5 |

| Irgafos 168 + Tinuvin 770 | 3:1 | 7.5 |

| Irgafos 168 + Tinuvin 770 | 1:1 | 8.2 |

| Irgafos 168 + Tinuvin 770 | 1:3 | 11.5 |

| Data derived from a study on antioxidant interactions in polypropylene. cnrs.fr |

Dispersion and Compatibility in Polymer Matrices

For this compound to be effective, it must be well-dispersed and compatible with the host polymer matrix. Generally, its long octadecyl chain imparts good compatibility with nonpolar polymers such as polypropylene and polyethylene (B3416737). calpaclab.com However, compatibility can sometimes be a challenge, particularly when blending additives. google.com If a stabilizer system of phosphite and a hindered phenol is to be sold as a distinct product, the phenol may have low solubility in the phosphite at room temperature. google.com This can be overcome by heating the mixture to form a stable, homogeneous solution. google.com

Even with good intrinsic compatibility, physical issues can arise during processing. Some phosphites are known to "plate out," forming deposits on the surfaces of processing equipment like extruders, especially in lower melting point plastics. google.com The physical form of the additive package also plays a role in its performance, which is linked to dispersion. Studies have shown that "No Dust Blends" (NDB) can offer better performance compared to traditional powder forms, indicating improved dispersion and interaction with the polymer. mmu.ac.uk

Influence on Polymer Processing Stability and Melt Flow Behavior

One of the most critical functions of this compound is to stabilize the polymer during high-temperature melt processing operations like extrusion and injection molding. specialchem.com During these processes, polymers are subjected to heat and shear, which can initiate thermo-oxidative degradation, leading to chain scission (in polypropylene) or cross-linking (in some polyethylenes). specialchem.com This degradation alters the polymer's molecular weight, which is directly reflected in its melt flow behavior. specialchem.com

The Melt Flow Index (MFI) or Melt Flow Rate (MFR) is a standard measure of a polymer's flowability and serves as an indirect indicator of its average molecular weight. specialchem.com An increase in MFI for polypropylene indicates a decrease in molecular weight due to degradation. specialchem.com this compound effectively mitigates this degradation by decomposing hydroperoxides, thereby preserving the polymer's molecular structure. mmu.ac.ukspecialchem.com This results in a more stable MFI over multiple processing passes and prevents significant changes in viscosity. basf.comresearchgate.net The presence of the phosphite also helps to reduce the discoloration (e.g., yellowing) that can occur from the oxidation products of the polymer or the primary antioxidant. mmu.ac.ukspecialchem.com

Table 3: Influence of Phosphite Stabilizers on the Melt Flow Index (MFI) of Polypropylene During Multiple Extrusions This table demonstrates the effectiveness of phosphorus-based stabilizers in preventing degradation of polypropylene, as measured by the change in MFI over 10 extrusion cycles.

| Stabilizer System (0.10 parts by weight total) | MFI (g/10 min) after 1st Granulation | MFI (g/10 min) after 5th Granulation | MFI (g/10 min) after 10th Granulation |

| None | 7.5 | 12.5 | 18.0 |

| 0.05 parts Phenolic AO + 0.05 parts Phosphite V | 4.0 | 5.0 | 5.5 |

| 0.05 parts Phenolic AO + 0.05 parts Phosphite IV | 4.0 | 5.0 | 5.5 |

| Data adapted from a study on the processing stability of polypropylene. google.gm |

Retention and Distribution within Polymer Matrices

The long-term effectiveness of an additive like this compound depends on its ability to remain within the polymer matrix. The process by which additives move from the polymer to the surface or into a contact medium is known as migration. researchgate.net The retention and distribution of the phosphite are influenced by several factors, including its molecular weight, its compatibility with the polymer, the polymer's morphology (crystallinity and structure), and external conditions like temperature. researchgate.netgoogle.com

Studies have shown that phosphite antioxidants can migrate from polyolefin packaging. researchgate.netmdpi.com The rate of this migration is dependent on the specific polyolefin; for example, the leaching of a phosphite was found to decrease in the order of ethylene (B1197577) propylene (B89431) copolymer > polypropylene > high-density polyethylene (HDPE). researchgate.net Migration is also significantly accelerated at higher temperatures. researchgate.net Because of its relatively lower molecular weight compared to polymeric stabilizers, this compound is more susceptible to migration. google.com Its degradation products, such as 2,4-di-tert-butylphenol, can also migrate out of the polymer matrix. mdpi.com This potential for migration is a critical consideration in the design of materials for applications requiring long-term stability or for those in contact with food or pharmaceuticals, where the transfer of substances is a safety concern. researchgate.netmdpi.com

Degradation Pathways and Long Term Stability Studies of Octadecyl Diphenyl Phosphite

Hydrolytic Stability and Degradation Kinetics

The stability of octadecyl diphenyl phosphite (B83602) in the presence of water is a critical factor, as its degradation via hydrolysis can compromise its effectiveness as an antioxidant.

The rate of hydrolysis of phosphite esters, including octadecyl diphenyl phosphite, is influenced by several factors. The presence of moisture, even in trace amounts, is the primary requirement for hydrolysis to occur. google.com The reaction can be significantly accelerated by both acidic and basic conditions. nih.gov Residues from polymerization catalysts within the polymer matrix can act as acids, promoting the hydrolysis of the phosphite. google.com

Temperature is another critical factor; higher temperatures generally increase the rate of hydrolysis. The molecular structure of the phosphite itself plays a significant role, with sterically hindered phosphites exhibiting greater hydrolytic stability. nih.govmdpi.com The addition of acid-scavenging substances, such as metal salts or amines, to the polymer formulation can effectively defer the rate of hydrolysis by neutralizing acidic species that would otherwise catalyze the degradation. mmu.ac.ukgoogle.gm

Table 1: Factors Affecting the Hydrolysis Rate of this compound

| Factor | Effect on Hydrolysis Rate | Description |

| Moisture | Increases | Water is a necessary reactant for the hydrolysis process. google.com |

| pH | Increases under acidic or basic conditions | The reaction is catalyzed by both acids and bases. nih.gov |

| Temperature | Increases | Higher temperatures provide the necessary activation energy for the reaction. |

| Steric Hindrance | Decreases | Bulky groups around the phosphorus atom hinder the approach of water molecules. nih.govmdpi.com |

| Stabilizers | Decreases | Acid scavengers (e.g., metal salts, amines) neutralize acidic catalysts. mmu.ac.ukgoogle.gm |

The hydrolysis of this compound proceeds in a stepwise manner. The initial reaction with water leads to the cleavage of one of the ester linkages, forming diphenyl phosphite and octadecanol, or octadecyl phenyl phosphite and phenol (B47542). These initial products are themselves susceptible to further hydrolysis.

Thermal Degradation Mechanisms in Polymer Melts

During the high-temperature melt processing of polymers like polyethylene (B3416737) and polypropylene (B1209903), this compound plays a crucial role as a processing stabilizer. appstate.edud-nb.info The primary mechanism of its action, and also its degradation, in this environment is the reduction of polymer hydroperoxides (ROOH) that are formed due to thermal and shear stress. uvabsorber.com

The phosphite reduces the hydroperoxides to stable alcohols (ROH), and in the process, it is oxidized to its corresponding phosphate (B84403) form, octadecyl diphenyl phosphate. uvabsorber.comresearchgate.net This reaction prevents the homolytic cleavage of the hydroperoxide O-O bond, which would otherwise generate highly reactive alkoxy and hydroxy radicals that propagate polymer degradation. polyce-project.eu The thermal degradation of polypropylene in the melt primarily involves chain scission, and the presence of phosphite antioxidants mitigates this process. researchgate.net The efficiency of this stabilization can be enhanced through synergistic combinations with primary antioxidants, such as hindered phenols, although the presence of the phenolic antioxidant can modify the specific reaction pathways of the phosphite. researchgate.net

Photo-oxidative Degradation Pathways

Exposure to ultraviolet (UV) radiation in the presence of oxygen can lead to the photo-oxidative degradation of this compound. The energy from UV light can initiate the formation of free radicals on the polymer or the additive itself. slideshare.net These radicals can then react with oxygen to start a cascade of oxidative reactions.

A key photo-degradation pathway for organophosphite antioxidants is their conversion to the corresponding organophosphate esters. ustc.edu.cn Studies on other phosphites have shown that UV irradiation significantly accelerates their degradation in polymer films. For instance, the degradation of Irgafos 168 is accelerated by UV light, leading to the formation of its phosphate derivative and other byproducts. researchgate.net This photo-transformation is a recognized degradation route for organophosphite antioxidants in environmental settings. ustc.edu.cnscilit.com

Oxidative Transformation under Specific Environmental Conditions

Once released into the environment, this compound can undergo oxidative transformation through various abiotic and biotic processes. A significant pathway is the oxidation to octadecyl diphenyl phosphate. This can be driven by reactions with atmospheric oxidants, such as ozone, and through photochemical processes initiated by sunlight. ustc.edu.cnsci-hub.se The atmospheric lifetime of some organophosphite antioxidants can be relatively short due to their reactivity with ozone. ustc.edu.cn

In aquatic or soil environments, microbial activity can also contribute to the degradation of the oxidized product, octadecyl diphenyl phosphate. While specific studies on this compound are limited, research on analogous compounds like isodecyl diphenyl phosphate has shown that microbial degradation can occur through pathways including hydrolysis, hydroxylation, methylation, and carboxylation, facilitated by enzymes such as phosphatases and phosphodiesterases. nih.gov

Studies on the Formation of Transformation Products in Polymeric Materials

The primary transformation product of this compound within polymeric materials, resulting from its antioxidant activity, is octadecyl diphenyl phosphate. researchgate.netresearchgate.net This conversion is a direct consequence of its function in reducing hydroperoxides during melt processing and long-term thermal aging. uvabsorber.com

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are employed to extract and identify these transformation products from the polymer matrix. arabjchem.orgresearchgate.net Studies on similar phosphite stabilizers, like Irgafos 168, have confirmed the formation of the corresponding phosphate as the major degradation product within polymers like polyethylene. researchgate.netmdpi.com Besides the phosphate, cleavage of the ester bonds can lead to the formation of phenol and octadecanol, which may be present as minor transformation products within the polymer. It has also been noted that for certain phosphites, the hydrolysis products formed can exhibit synergistic antioxidant effects, thereby contributing to the stabilization mechanism. mmu.ac.uk

Table 2: Summary of Degradation Pathways and Key Transformation Products

| Degradation Pathway | Conditions | Key Transformation Products |

| Hydrolysis | Presence of water, catalyzed by acid/base | Phenol, Octadecanol, Phosphorous Acid, Octadecyl Diphenyl Phosphate |

| Thermal Degradation | High temperature (polymer melt) | Octadecyl Diphenyl Phosphate |

| Photo-oxidation | UV light, oxygen | Octadecyl Diphenyl Phosphate |

| Environmental Oxidation | Ozone, sunlight, microbial activity | Octadecyl Diphenyl Phosphate, Hydroxylated and Carboxylated derivatives nih.gov |

Environmental Fate and Transformation Research of Octadecyl Diphenyl Phosphite

Abiotic Degradation Studies (e.g., photooxidation)

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For organic compounds like octadecyl diphenyl phosphite (B83602), key abiotic degradation pathways include hydrolysis and photooxidation.

Hydrolysis: Phosphites, as a chemical class, are known to be susceptible to hydrolysis, a chemical reaction with water. The rate of hydrolysis for phosphites can be influenced by factors such as molecular weight. Generally, the rate of hydrolysis tends to decrease as the molecular weight of the phosphite compound increases canada.ca. Given the relatively large size of the octadecyl and diphenyl groups, octadecyl diphenyl phosphite is expected to hydrolyze, although potentially at a slower rate than lower molecular weight phosphites. The hydrolysis of alkyl aryl phosphites results in the cleavage of the ester bonds, yielding phosphorous acid, the corresponding alcohol (in this case, octadecanol), and phenol (B47542) canada.ca.

Photooxidation: Photooxidation, or photodegradation, is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. While specific studies on the photooxidation of this compound were not identified in the available literature, organophosphorus compounds, in general, can undergo photodegradation. The aromatic phenyl groups in this compound suggest a potential for absorbing UV radiation, which could lead to its transformation in sunlit surface waters or on terrestrial surfaces. However, without experimental data, the significance and rate of this degradation pathway remain speculative.

Table 1: Predicted Abiotic Degradation of this compound

| Degradation Process | Expected Reactivity | Primary Products | Data Availability |

|---|---|---|---|

| Hydrolysis | Susceptible, rate likely decreases with increasing molecular weight. canada.ca | Phosphorous Acid, Octadecanol, Phenol canada.ca | Inferred from analogue data |

| Photooxidation | Potential due to aromatic rings | Unknown | No specific data found |

Biotic Degradation Mechanisms (e.g., biodegradation in soil, activated sludge)

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a primary mechanism for the removal of many organic chemicals from the environment.

Biodegradation in Soil: Specific studies on the biodegradation of this compound in soil environments were not found. However, the long alkyl chain (octadecyl) may influence its bioavailability and susceptibility to microbial attack. Long-chain alkanes can be degraded by a variety of microorganisms, and the presence of this group might facilitate initial enzymatic oxidation. The diphenyl phosphite moiety presents a more complex structure for microbial degradation. The persistence of such compounds in soil would depend on various factors, including the microbial community present, soil type, temperature, and moisture content.

Biodegradation in Activated Sludge: Wastewater treatment plants, particularly the activated sludge process, are crucial for the removal of many organic pollutants. While no specific data on the fate of this compound in activated sludge was identified, its physicochemical properties suggest it would likely associate with the sludge solids due to its expected low water solubility and high octanol-water partition coefficient. The potential for biodegradation in this environment would depend on the ability of the microbial consortium to metabolize this specific organophosphorus compound. The ultimate fate could involve partial degradation, persistence and accumulation in biosolids, or volatilization.

Table 2: Predicted Biotic Degradation of this compound

| Environment | Predicted Behavior | Influencing Factors | Data Availability |

|---|---|---|---|

| Soil | Potential for degradation of the alkyl chain. | Microbial population, soil conditions. | No specific data found |

| Activated Sludge | Likely to partition to sludge. Biodegradation potential is unknown. | Microbial adaptation, operational conditions of the treatment plant. | No specific data found |

Release and Transport Behavior in Environmental Compartments

The release and transport of a chemical in the environment are governed by its physical and chemical properties and its uses. This compound is primarily used as a secondary antioxidant in the processing of polymeric or plastic materials canada.ca.

Release to the Environment: The release of this compound to the environment is expected to be low. As an additive in plastics, it is incorporated into the polymer matrix. Potential release could occur during manufacturing and processing, or through the degradation and leaching from final products over their lifespan canada.ca.

Environmental Transport: Once released, the transport of this compound between environmental compartments (air, water, soil, and sediment) is dictated by properties such as its vapor pressure, water solubility, and tendency to adsorb to soil and organic matter.

Air: Due to its expected low vapor pressure, long-range atmospheric transport is not anticipated to be a significant pathway.

Water: Its predicted low water solubility suggests that if released to water, it would likely adsorb to suspended solids and sediment rather than remaining dissolved in the water column.

Soil and Sediment: The compound is expected to have a high affinity for organic matter and soil particles, leading to low mobility in soil. Consequently, it is likely to accumulate in soil and sediments near release sources.

Table 3: Predicted Environmental Release and Transport of this compound

| Compartment | Predicted Behavior | Rationale | Data Availability |

|---|---|---|---|

| Release | Low, primarily from industrial processes and product degradation. canada.ca | Use as a polymer additive. | Inferred from analogue data |

| Air | Low potential for atmospheric transport. | Expected low vapor pressure. | No specific data found |

| Water | Low solubility; likely to adsorb to sediment. | Predicted physicochemical properties. | No specific data found |

| Soil/Sediment | Low mobility; likely to accumulate. | Expected high adsorption to organic matter. | No specific data found |

Identification of Environmental Transformation Products and Pathways

Understanding the transformation products of a chemical is crucial for a complete environmental risk assessment, as these products can sometimes be more toxic or persistent than the parent compound.

As discussed in the abiotic degradation section, the primary transformation products from the hydrolysis of alkyl aryl phosphites are expected to be phosphorous acid , the corresponding alcohol , and phenol canada.ca. In the case of this compound, these would be:

Phosphorous acid (H₃PO₃)

Octadecanol (C₁₈H₃₈O)

Phenol (C₆H₅OH)

The environmental fate of these individual transformation products would then follow their own degradation and transport pathways. Phenol, for instance, is known to be biodegradable but can be toxic at elevated concentrations. Octadecanol is a long-chain fatty alcohol that is generally considered to be readily biodegradable. Phosphorous acid would enter the environmental phosphorus cycle.

Beyond hydrolysis, other transformation pathways, such as those initiated by microbial metabolism or photooxidation, could potentially lead to a different suite of transformation products. However, without specific experimental studies on this compound, the identity and formation pathways of such products remain unknown.

Table 4: Predicted Environmental Transformation Products of this compound via Hydrolysis

| Parent Compound | Transformation Pathway | Identified/Predicted Products |

|---|---|---|

| This compound | Hydrolysis canada.ca | Phosphorous acid |

| Octadecanol | ||

| Phenol |

Emerging Research Frontiers and Future Directions in Octadecyl Diphenyl Phosphite Research

Design of Hydrolysis-Resistant Phosphite (B83602) Structures

A significant drawback of many phosphite stabilizers, including some conventional structures, is their susceptibility to hydrolysis. mmu.ac.ukmmu.ac.uk When exposed to moisture, especially under acidic conditions or at elevated temperatures, the ester linkages can break, leading to the formation of acidic species. acs.orgresearchgate.net This degradation reduces the antioxidant's effectiveness and can lead to issues like corrosion of processing equipment. google.com Consequently, a primary research focus is the design of phosphites with enhanced hydrolytic stability.

Key strategies being investigated include:

Steric Hindrance: Introducing bulky chemical groups, such as tert-butyl groups, near the phosphorus-oxygen bond physically shields it from water molecules. google.comresearchgate.net This steric hindrance significantly slows the rate of hydrolysis. researchgate.net Research indicates that increasing the steric hindrance of the ligand improves hydrolytic stability. life-trialkyl.eu

Aromatic vs. Alkyl Groups: The choice of organic groups (R) in the phosphite's P(OR)₃ structure is critical. vinatiorganics.com Aryl phosphites, particularly those derived from sterically hindered phenols, generally exhibit greater hydrolytic stability compared to many alkyl phosphites. acs.orgresearchgate.net

Molecular Architecture: The development of complex, higher molecular weight phosphites is another successful approach. nih.gov These larger molecules have lower mobility within the polymer matrix and can be designed with inherently more stable structures.

Research has led to the development of commercial grades with particular resistance to hydrolysis. adeka-pa.eu For instance, fabricating hybridized phosphite antioxidants by melt-blending them with layered double hydroxides (LDH) has been shown to improve anti-hydrolysis capability, as the basic LDH can neutralize phosphoric acid created during hydrolysis, which in turn prohibits a self-catalytic effect. researchgate.net

| Stabilization Strategy | Mechanism of Action | Example/Outcome |

| Steric Hindrance | Bulky groups (e.g., tert-butyl) physically block water access to the P-O bond. google.comresearchgate.net | Trialkylaryl phosphite stabilizers with hindered alkyl groups at ortho and para positions show increased resistance to hydrolysis. google.com |

| Chemical Structure | Aryl groups, especially from hindered phenols, are inherently more stable than many alkyl groups. acs.orgresearchgate.net | Phenol (B47542) substituents on the phosphorus atom produce very hydrolytically stable structures. researchgate.net |

| Acid Scavengers | Additives like hydrotalcite neutralize acidic byproducts that can catalyze further hydrolysis. mmu.ac.ukmmu.ac.uk | Blending phosphites with hydrotalcite-like compounds improves their hydrolytic stability. mmu.ac.ukmmu.ac.uk |

| Hybridization | Physical blending with basic materials like layered double hydroxides (LDH). researchgate.net | The LDH neutralizes acidic hydrolysis products, preventing self-catalysis and enhancing stability. researchgate.net |

Development of Bio-based or Sustainable Phosphite Alternatives

The chemical industry is experiencing a significant shift towards sustainability, driven by environmental awareness and regulatory pressures. market.us This trend is fueling research into bio-based and renewable feedstocks for producing polymer additives. While the core synthesis of phosphites traditionally relies on petrochemical sources, frontiers of research are exploring the potential of biomass to create novel stabilizing compounds.

A key area of interest is the utilization of lignin (B12514952), the second most abundant natural polymer. google.com Lignin is rich in aromatic moieties and hydroxyl groups, making it an abundant, non-petroleum source of aromatic compounds. google.com Research is exploring the functionalization of lignin by attaching phosphorus-containing pendant groups, such as phosphonates, to its structure. google.com This approach could lead to a new class of high-molecular-weight, bio-based stabilizers with inherent antioxidant properties. Lignin-based structures have also been investigated for their potential to stabilize active substances. nih.gov

The overarching goal is to develop alternatives that are not only sourced from renewable materials but may also offer enhanced biodegradability, reducing the long-term environmental footprint of polymer additives.

| Bio-Based Feedstock | Potential for Stabilizer Synthesis | Research Direction |

| Lignin | Abundant source of aromatic and hydroxyl groups. google.com | Covalent attachment of phosphorus-containing groups (phosphinates, phosphonates) to the lignin backbone to create bio-based macromolecular antioxidants. google.com |

| Plant-derived Phenols | Natural phenols (e.g., from vegetable oils, wood processing) can be used as building blocks. | Synthesis of hindered phenolic structures from bio-sources to be used in conjunction with or as part of a phosphite molecule. |

| Glycerol/Sugars | Polyols derived from biomass can serve as the core for building complex phosphite ester molecules. | Transesterification reactions using bio-derived polyols to create novel phosphite structures. wikipedia.org |

Advanced Phosphite Systems for Circular Economy Applications (e.g., mechanical recycling)

The transition to a circular economy places new demands on polymer additives. For plastics to be mechanically recycled effectively, they must retain their performance characteristics through multiple melt-processing cycles. Each reprocessing step exposes the polymer to heat and oxygen, risking degradation that can lead to discoloration and loss of mechanical strength. market.ustestextextile.com

Phosphite stabilizers are crucial in this context. As highly effective processing stabilizers, they function by decomposing hydroperoxides that form during melt processing, thereby minimizing changes in melt viscosity and color. adeka-pa.euamfine.com Advanced phosphite systems are being designed to offer robust protection specifically for recycled polymers. The focus is on high-performance phosphites that can endure repeated processing cycles, ensuring the resulting recyclate meets the quality standards for new products.

The synergistic use of phosphites with primary antioxidants is particularly important for recycled materials, as this combination provides comprehensive protection against both thermal and oxidative degradation throughout the polymer's extended lifecycle. researchgate.net Research into the effects of stabilizers on irradiated polymers for applications like food packaging also supports the goal of a circular economy by ensuring additive stability and safety. researchgate.net

| Challenge in Mechanical Recycling | Role of Advanced Phosphite Systems | Desired Outcome |

| Thermal-Oxidative Degradation | Scavenging of hydroperoxides during high-temperature reprocessing. adeka-pa.euamfine.com | Preservation of polymer molecular weight and melt flow characteristics. adeka-pa.eu |

| Discoloration (e.g., Yellowing) | Prevention of chromophore formation during melt extrusion. testextextile.comamfine.com | Improved color retention and aesthetic quality of the recycled plastic. chempoint.com |

| Loss of Mechanical Properties | Maintaining polymer chain integrity by preventing chain scission. vinatiorganics.com | Retention of tensile strength, impact resistance, and durability in recycled products. |

| Variability in Recyclate Quality | Providing robust stabilization to compensate for impurities and degradation history. | Consistent performance of the final product made from recycled content. |

Integration in Multifunctional Additive Systems

While octadecyl diphenyl phosphite is an effective secondary antioxidant, its performance can be significantly enhanced when used as part of a carefully designed additive package. nih.gov A major area of research is the development of multifunctional systems where phosphites work in synergy with other stabilizers to provide comprehensive protection against various degradation pathways. amfine.comnih.gov

The most well-established synergistic combination is with primary antioxidants, such as hindered phenols. vinatiorganics.comchempoint.com The primary antioxidant scavenges free radicals, while the phosphite decomposes the hydroperoxides that are formed, a mechanism that is more effective than using either additive alone. nih.govadeka-pa.eu

Modern research is expanding this concept to include other functionalities:

Light Stability: Combining phosphites with Hindered Amine Light Stabilizers (HALS) and UV absorbers creates packages that protect polymers from both thermal processing degradation and long-term photo-oxidation from sun exposure. acs.orgtestextextile.com

Flame Retardancy: Certain organophosphorus compounds, including some phosphites, can contribute to flame retardancy. researchgate.net Integrating these with other flame retardants can create systems that offer both stability and fire safety.

Targeted Effects: The development of molecules that contain both a hindered amine (HALS) and a phosphite moiety within the same structure represents a frontier in stabilizer technology. acs.org These intramolecular synergistic systems can offer superior efficiency in protecting against both thermal and photo-oxidation. acs.org

| Additive Combination | Synergistic Mechanism | Target Polymer/Application |

| Phosphite + Hindered Phenol | The phosphite decomposes hydroperoxides formed during the radical scavenging action of the phenol. nih.govadeka-pa.eu | Polyolefins (PE, PP), Engineering Plastics. performanceadditives.us |

| Phosphite + HALS/UV Absorber | Provides comprehensive protection against both thermal degradation (processing) and photo-degradation (in-service). testextextile.com | Outdoor products (automotive parts, building materials). testextextile.com |

| Intramolecular HALS-Phosphite | A single molecule contains both stabilizing functions, leading to highly efficient, localized protection. acs.org | Advanced stabilization for demanding thermo- and photo-oxidation environments. acs.org |

Targeted Phosphite Modifications for Specific Polymer Applications

The "one-size-fits-all" approach to polymer stabilization is becoming obsolete. Research is increasingly focused on tailoring the molecular structure of phosphite antioxidants for optimal performance in specific polymer matrices. researchgate.netvinatiorganics.com The organic "R" groups attached to the phosphorus atom can be modified to fine-tune properties like solubility, compatibility, volatility, and reactivity. life-trialkyl.euvinatiorganics.com

For example:

Polyolefins (PE, PP): Long alkyl chains can be incorporated into the phosphite structure to improve compatibility with the non-polar polymer backbone, reducing the likelihood of migration or "blooming" to the surface. life-trialkyl.eu

Engineering Plastics (PC, PET, ABS): Aryl-based phosphites are often preferred for their high-temperature stability, which is necessary for the higher processing temperatures of these materials. vinatiorganics.comperformanceadditives.us

Polyvinyl Chloride (PVC): In PVC applications, liquid phosphites can act as secondary heat stabilizers and chelating agents, improving both thermal stability and color retention. chempoint.comnbinno.com

The synthesis of novel macromolecular antioxidants, where phosphite groups are grafted onto a polymer skeleton (like polyethylene), represents an advanced approach. researchgate.net This creates a stabilizer that is permanently locked into the polymer matrix, offering excellent permanence and long-term stability.

| Polymer Application | Key Requirement | Targeted Phosphite Modification |

| Polypropylene (B1209903) (PP) | High-temperature processing stability, long-term heat aging. researchgate.net | Use of high-performance, sterically hindered aryl phosphites. adeka-pa.eu |

| Polyethylene (B3416737) (PE) | Color stability, melt flow control. adeka-pa.eu | General-purpose aryl phosphites, often in synergistic blends with hindered phenols. amfine.com |

| Polycarbonate (PC) | High processing temperatures, clarity. | High-performance solid phosphites with excellent thermal stability. performanceadditives.us |

| Polyvinyl Chloride (PVC) | Heat stability, color retention. chempoint.com | Liquid aryl or alkyl-aryl phosphites that also function as chelators. chempoint.comnbinno.com |

| Polyurethanes (PU) | Prevention of yellowing (phenol and NOx). nbinno.com | Specialty liquid phosphites designed to inhibit specific yellowing pathways. adeka-pa.eunbinno.com |

Q & A

Q. What are the standard synthesis protocols for ODDP, and how can reaction conditions be optimized to minimize byproducts?

ODDP is synthesized via esterification of diphenyl phosphite with octadecanol. Key parameters include:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) at 0.5–1.0 wt% reduce reaction time but may increase hydrolysis byproducts .

- Temperature control : Maintain 80–100°C to balance reaction rate and thermal degradation of phosphite intermediates .

- Solvent-free synthesis : Reduces purification complexity but requires rigorous moisture exclusion . Post-synthesis, analyze purity via 31P NMR (δ 140–145 ppm for ODDP) and quantify residual phenol via HPLC .

Q. Which analytical techniques are most effective for characterizing ODDP’s stability in polymer matrices?

- FTIR : Monitor P=O stretching (950–980 cm⁻¹) and P-O-C aryl bonds (1020–1050 cm⁻¹) to detect hydrolysis or oxidation .

- TGA/DSC : Assess thermal stability under inert (N₂) and oxidative (O₂) atmospheres. ODDP typically degrades at 220–250°C in air .

- HPLC-MS : Identify degradation products like diphenyl phosphate (m/z 235) and octadecanol (m/z 271) .

Q. How does ODDP function as a secondary antioxidant in polyolefins, and what experimental models validate its radical-scavenging efficiency?

ODDP decomposes hydroperoxides (ROOH) via a two-step mechanism:

- Step 1 : ROOH + ODDP → Phosphate esters + non-radical products.

- Step 2 : Regeneration of active phosphite species under low oxygen . Validate using chemiluminescence during accelerated aging (e.g., 100°C, 5% O₂) to track hydroperoxide suppression .

Advanced Research Questions

Q. What experimental designs resolve contradictions in ODDP’s hydrolytic stability across studies?

Discrepancies arise from:

- Humidity control : Hydrolysis rates vary by RH% (e.g., 50% RH → 5% degradation in 30 days vs. 90% RH → 25% degradation) .

- Polymer crystallinity : Hydrophobic matrices (e.g., HDPE) protect ODDP better than polar polymers (e.g., PET) . Proposed protocol : Conduct parallel studies in controlled humidity chambers (ASTM D5227) with XPS surface analysis to quantify hydrolyzed phosphorus .

Q. How can ODDP’s environmental persistence and toxicity be assessed in compliance with OECD guidelines?

- Bioaccumulation : Use log Kow > 8.0 (predicted) to prioritize fish model testing (e.g., zebrafish LC50) .

- Degradation pathways : Simulate UV exposure (λ = 254 nm) to detect photolytic byproducts like phenyl phosphates via GC-TOF .

- Regulatory thresholds : ODDP is classified as a marine pollutant (UN3082) with usage capped at 0.1% in food-contact polymers per FDA §177.1350 .

Q. What synergistic or antagonistic effects occur when ODDP is combined with phenolic antioxidants (e.g., Irganox 1010)?

- Synergy : ODDP + Irganox 1010 reduces oxidation induction time (OIT) by 40% in PP vs. either additive alone .

- Antagonism : Excess ODDP (>0.5 wt%) depletes phenolic antioxidants via phosphorylation, detectable via ESR spin-trapping . Method : Optimize ratios using a Box-Behnken design with OIT and yellowness index (YI) as responses .

Q. How do computational models predict ODDP’s interaction with transition metal catalysts in polymer blends?

DFT simulations (B3LYP/6-31G*) show:

- ODDP binds to Ti³+ (common Ziegler-Natta residue) with ΔG = −28.5 kcal/mol, forming stable complexes that reduce catalytic activity .

- Metal coordination alters ODDP’s electron density, lowering its hydroperoxide decomposition efficiency by 15–20% . Validation : Compare simulated IR spectra with experimental data at 700–800 cm⁻¹ (P-O-Metal stretches) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.